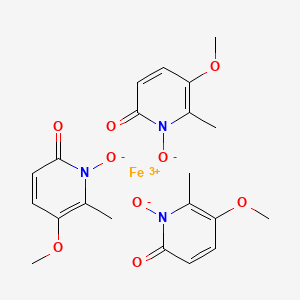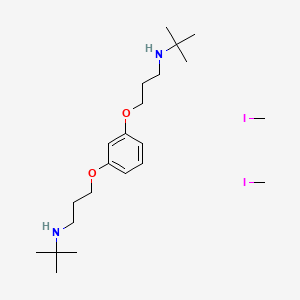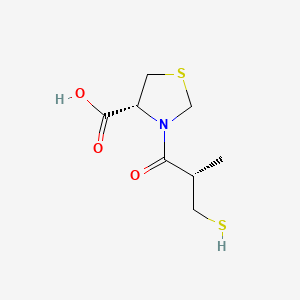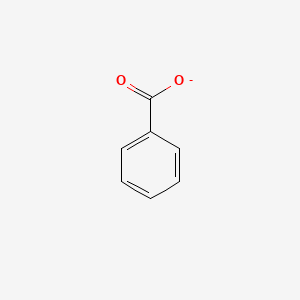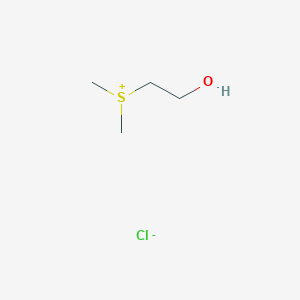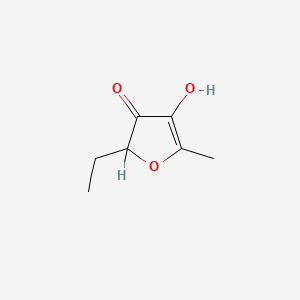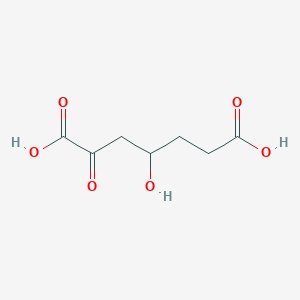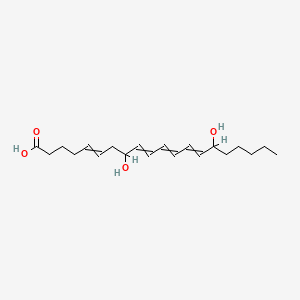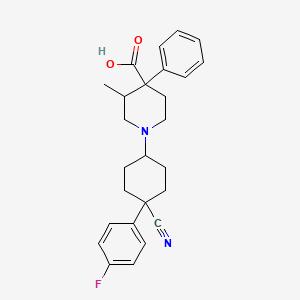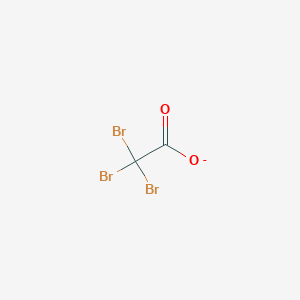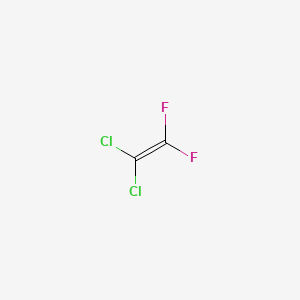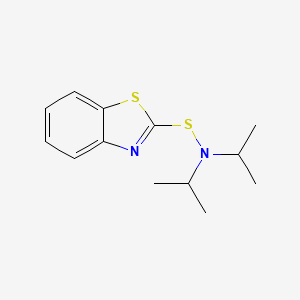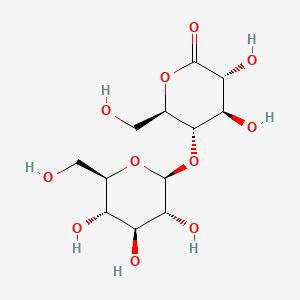
Cellobiono-1,5-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cellobiono-1,5-lactone is a disaccharide consisting of D-glucono-1,5-lactone having a beta-D-glucosyl residue at the 4-position. It derives from a D-glucono-1,5-lactone.
Aplicaciones Científicas De Investigación
Biomedical Polymer Scaffolds
Cellobiono-1,5-lactone has been used in the chemo-enzymatic synthesis of its azido derivatives. These derivatives are proposed as building blocks for biomedical polymer scaffolds. The synthesis involves regioselective protection, azidation, deprotection, and enzymatic oxidation processes (Mulla et al., 2013).
Cellulose Depolymerization
Research shows that cellobiose dehydrogenase, which generates cellobiono-1,5-lactone, can modify Douglas fir kraft pulp. The presence of cellobiose and iron, along with cellobiose dehydrogenase, substantially reduces the degree of polymerization of pulp cellulose, indicating a potential application in cellulose depolymerization (Mansfield, de Jong, & Saddler, 1997).
Enzymatic Induction
Cellobiono-1,5-lactone induces the formation of cellulases, particularly cellobiohydrolase I, in Trichoderma reesei. This indicates its role in the enzymatic induction process, which is crucial for breaking down cellulose (Szakmary, Wotawa, & Kubicek, 1991).
Lignocellulose Degradation
In the context of lignocellulose degradation by white-rot fungi, the extracellular flavocytochrome cellobiose dehydrogenase, which catalyzes the oxidation of cellobiose to yield cellobiono-1,5-lactone, plays a role. This process is important in the early stages of wood degradation (Hallberg et al., 2003).
Cellulase Formation
Cellobiono-1,5-lactone has been shown to optimally induce cellulase secretion in Trichoderma reesei. It acts synergistically with sophorose, influencing the formation of various cellulolytic enzymes, thus having an important role in cellulase formation (Iyayi, Bruchmann, & Kubicek, 1989).
Enzyme-Catalyzed Reactions
It has been involved in enzyme-catalyzed reactions such as the oxidation of glucose, maltose, lactose, and other saccharides, indicating its potential in alternative carbohydrate detection and oligosaccharide acid production (Huang et al., 2005).
Pulp and Paper Biotechnology
Cellobiono-1,5-lactone is considered important for pulp and paper biotechnology, particularly in the context of lignin degradation and the regulation of lignin polymerization/depolymerization processes (Duarte, Costa-Ferreira, & Sena-Martins, 1999).
Propiedades
Número CAS |
52762-22-8 |
|---|---|
Nombre del producto |
Cellobiono-1,5-lactone |
Fórmula molecular |
C12H20O11 |
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |
InChI |
InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1 |
Clave InChI |
FSICMNGKCHFHGP-ZNLUKOTNSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |
Sinónimos |
cellobionolactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



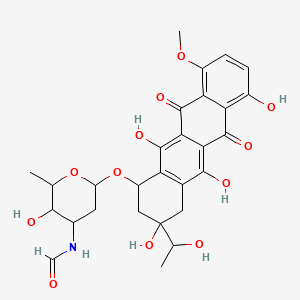
![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1202993.png)
